![molecular formula C8H11N3O B2367456 2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol CAS No. 2201872-58-2](/img/structure/B2367456.png)
2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol
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Overview
Description
2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Chemodivergent Synthesis of N-(Pyridin-2-yl)amides and 3-Bromoimidazo[1,2-a]pyridines
- Application : Researchers have synthesized N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. Notably:
- 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added. The versatile 3-bromoimidazopyridines can be further transformed into other skeletons .
Bicyclo[1.1.1]pentane Building Block Synthesis
- Application : 2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol serves as a precursor for the synthesis of bicyclo[1.1.1]pentane-1-carboxylic acid, a potentially useful building block .
Anti-Fibrotic Agents
- Application : Several compounds derived from 2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol exhibit better anti-fibrotic activities than existing drugs. Notably, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate show promising results .
Imidazo[1,2-a]pyrazine Scaffold in Organic Synthesis and Drug Development
- Application : Researchers have explored its reactivity and multifarious biological activity. It serves as a valuable building block in drug discovery and organic synthesis .
Future Directions
properties
IUPAC Name |
2-(pyrazin-2-ylamino)cyclobutan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c12-7-2-1-6(7)11-8-5-9-3-4-10-8/h3-7,12H,1-2H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVUGOBIULXFGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=NC=CN=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Pyrazin-2-yl)amino]cyclobutan-1-ol |
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